2-(piperidin-1-yl)ethyl 4-bromobenzoate
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Overview
Description
2-(piperidin-1-yl)ethyl 4-bromobenzoate is an organic compound that features a brominated benzoic acid moiety linked to a piperidine ring via an ethyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)ethyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-(piperidin-1-yl)ethanol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)ethyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Ester hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-bromo-benzoic acid and 2-(piperidin-1-yl)ethanol.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Ester hydrolysis: 4-Bromo-benzoic acid and 2-(piperidin-1-yl)ethanol.
Oxidation and reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
2-(piperidin-1-yl)ethyl 4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)ethyl 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain targets, while the brominated benzoic acid moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-benzoic acid 2-piperidin-1-yl-ethyl ester
- 4-Fluoro-benzoic acid 2-piperidin-1-yl-ethyl ester
- 4-Iodo-benzoic acid 2-piperidin-1-yl-ethyl ester
Uniqueness
2-(piperidin-1-yl)ethyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and biological properties.
Properties
Molecular Formula |
C14H18BrNO2 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 4-bromobenzoate |
InChI |
InChI=1S/C14H18BrNO2/c15-13-6-4-12(5-7-13)14(17)18-11-10-16-8-2-1-3-9-16/h4-7H,1-3,8-11H2 |
InChI Key |
RZLUFADQSCWCAX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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